

Application Notes & Protocols for the Analysis of 5-Amino-2-methylisonicotinic Acid

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Compound of Interest

Compound Name: 5-Amino-2-methylisonicotinic acid

CAS No.: 88482-17-1

Cat. No.: B1289283

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Abstract

This document provides a comprehensive technical guide on the analytical methodologies for **5-Amino-2-methylisonicotinic acid** (CAS 88482-17-1), a pivotal heterocyclic building block in pharmaceutical and chemical synthesis.^{[1][2]} The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and practical implementation. We will explore both qualitative spectroscopic techniques for structural confirmation and detailed, validated quantitative chromatographic methods, primarily focusing on High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained in detail, grounding the protocols in established principles of analytical chemistry and regulatory expectations outlined by the International Council for Harmonisation (ICH).^{[3][4][5]}

Introduction and Physicochemical Profile

5-Amino-2-methylisonicotinic acid is a trifunctional pyridine derivative whose structure offers multiple reactive sites, making it a valuable intermediate in the synthesis of complex molecules,

including active pharmaceutical ingredients (APIs).[1] Its precise and accurate quantification is critical for ensuring reaction yield, purity of intermediates, and the quality of final products.

Robust analytical methods are essential for:

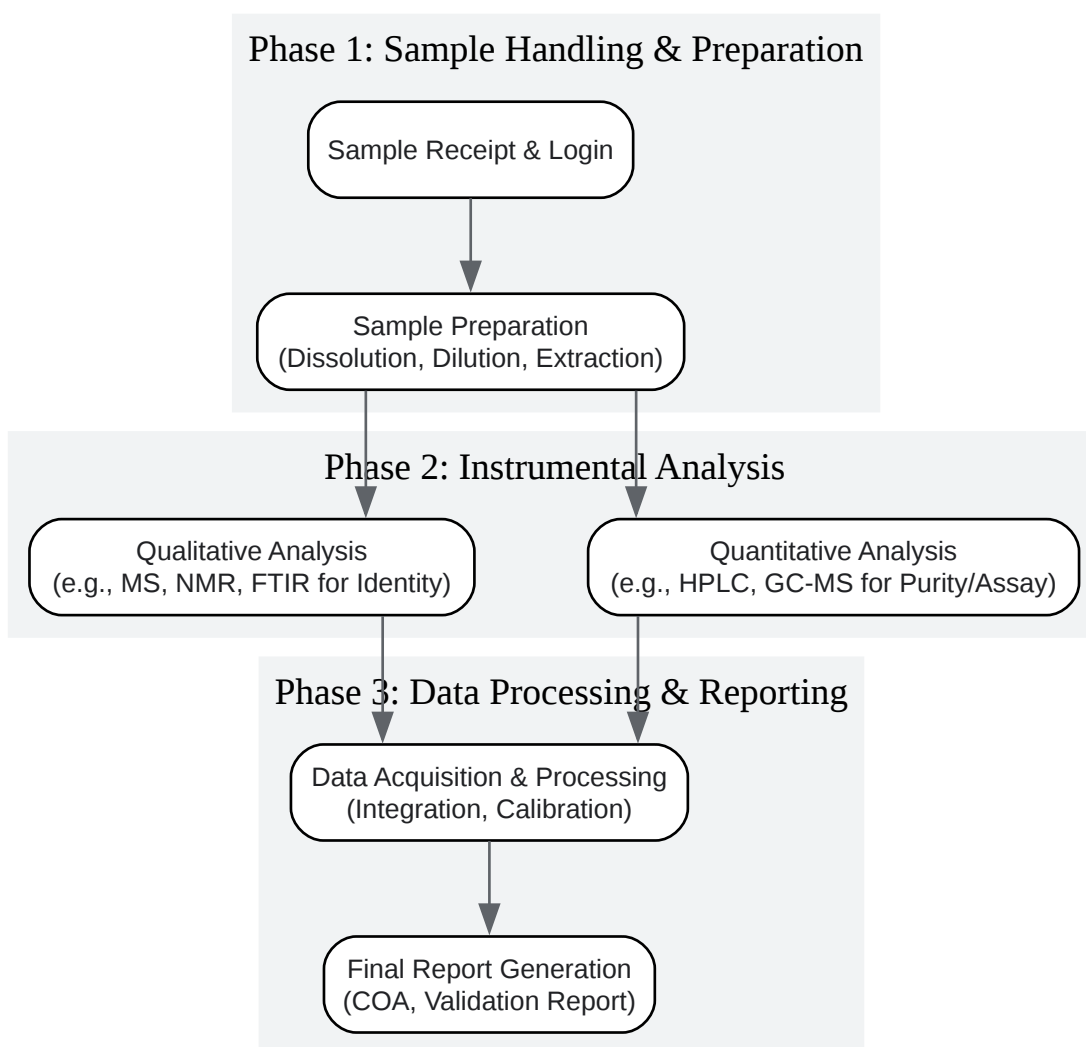
- Identity Confirmation: Verifying the molecular structure.
- Purity Assessment: Quantifying the compound and its potential impurities or degradation products.[6][7]
- Stability Studies: Monitoring the compound's integrity under various conditions.
- Pharmacokinetic Analysis: Measuring concentrations in biological matrices.[8]

Table 1: Physicochemical Properties of **5-Amino-2-methylisonicotinic acid**

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 88482-17-1 | [1] |
| Molecular Formula | C ₇ H ₈ N ₂ O ₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |

Analytical Workflow Overview

A typical analytical workflow for the characterization and quantification of **5-Amino-2-methylisonicotinic acid** involves a systematic approach from sample receipt to final data reporting. This process ensures that the results are reliable, reproducible, and fit for their intended purpose.[7]



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Caption: General analytical workflow for **5-Amino-2-methylisonicotinic acid**.

Part I: Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the identity and molecular structure of **5-Amino-2-methylisonicotinic acid**.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons: two singlets or doublets for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amino group protons which may exchange with D_2O .[\[1\]](#)[\[9\]](#)
- ^{13}C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the seven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (aromatic, methyl, and carboxyl carbons).[\[9\]](#)

Vibrational Spectroscopy (FTIR/Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups, providing a unique molecular "fingerprint".

- FTIR Spectroscopy: The IR spectrum is expected to display characteristic absorption bands:
 - N-H Stretching: Two bands in the $3300\text{-}3500\text{ cm}^{-1}$ region from the primary amine.[\[1\]](#)
 - O-H Stretching: A very broad band from the carboxylic acid, typically around $2500\text{-}3300\text{ cm}^{-1}$.[\[1\]](#)
 - C=O Stretching: A strong, sharp band from the carboxylic acid carbonyl group, usually around $1700\text{-}1725\text{ cm}^{-1}$.[\[1\]](#)
 - C=C and C=N Stretching: Multiple bands in the $1450\text{-}1600\text{ cm}^{-1}$ region from the pyridine ring.[\[10\]](#)

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. When coupled with a chromatographic inlet (LC-MS or GC-MS), it offers high specificity and sensitivity. The protonated molecule $[\text{M}+\text{H}]^+$ would be expected at m/z 153.16.

Part II: Quantitative Chromatographic Methods

Chromatographic techniques are the cornerstone for the accurate quantification of **5-Amino-2-methylisonicotinic acid**, essential for assay and impurity profiling.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and robust method for analyzing polar, non-volatile compounds like amino acids and their derivatives.^[11] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

This protocol describes a validated method suitable for determining the assay (potency) of **5-Amino-2-methylisonicotinic acid** as a bulk substance. The method is designed to be specific, linear, accurate, and precise.

A. Sample & Standard Preparation

- **Standard Solution (100 µg/mL):** Accurately weigh approximately 10 mg of **5-Amino-2-methylisonicotinic acid** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
- **Sample Solution (100 µg/mL):** Accurately weigh approximately 10 mg of the sample and prepare as described for the Standard Solution.
- **Diluent:** A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is recommended to ensure sample compatibility.

B. Chromatographic Conditions

Table 2: Recommended RP-HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |
|---------------------|---|--|
| Column | C18, 250 mm x 4.6 mm, 5 μ m particle size | Standard C18 provides good retention and resolution for polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water, pH adjusted to 3.0 | The acidic pH suppresses the ionization of the carboxylic acid, leading to better retention and peak shape on a reverse-phase column. [12] |
| Mobile Phase B | Acetonitrile | A common organic modifier used to elute the analyte from the C18 column. |
| Gradient | Isocratic or a shallow gradient (e.g., 95:5 to 80:20 A:B over 10 min) | Isocratic is simpler and more robust for assay; a gradient may be needed to separate impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Injection Volume | 10 μ L | A typical volume that balances sensitivity and potential for peak overload. |
| Column Temp. | 30 $^{\circ}$ C | Controlled temperature ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at the wavelength of maximum absorbance (λ_{max}) and checking for peak purity. |
| Detection λ | Set to λ_{max} (e.g., ~250-290 nm, to be determined) | Provides maximum sensitivity for the analyte. |

experimentally)

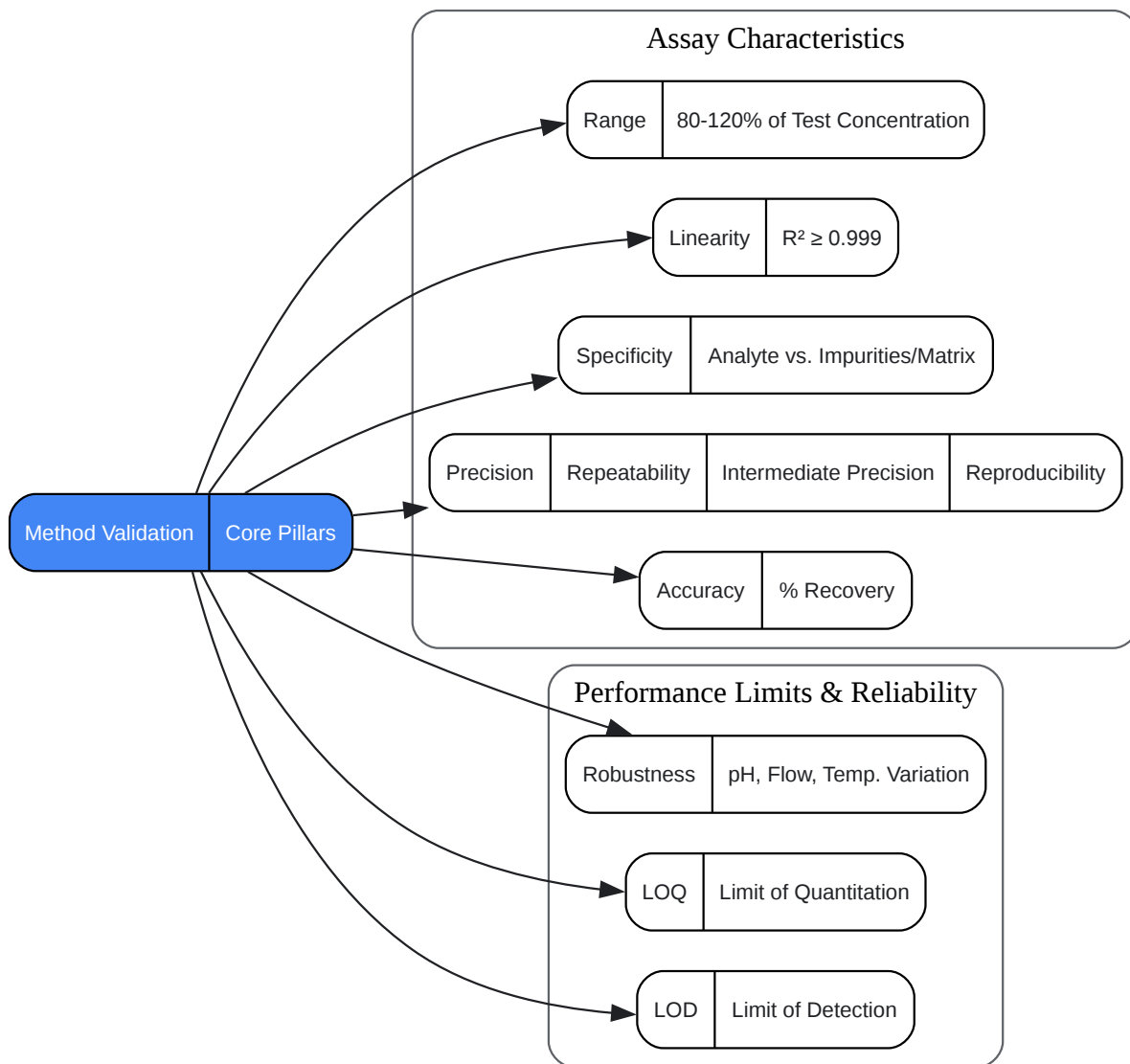
| | | |
|----------|-------------|--|
| Run Time | ~15 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
|----------|-------------|--|

C. System Suitability Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is done by making multiple (e.g., 5 or 6) injections of the Standard Solution.

Table 3: System Suitability Criteria for HPLC Method

| Parameter | Acceptance Criteria | Purpose |
|-------------------------|---------------------|---|
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and resolving power. |
| %RSD of Peak Areas | $\leq 2.0\%$ | Demonstrates the precision of the injector and the detection system.[4] |
| %RSD of Retention Times | $\leq 1.0\%$ | Indicates the stability of the pump and mobile phase composition. |

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[5] The following parameters must be evaluated according to ICH Q2(R2) guidelines.[3][13][14]



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Caption: Key parameters for the validation of an analytical method per ICH guidelines.

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Procedure | Typical Acceptance Criteria |
|-------------|---|---|
| Specificity | Analyze blank, placebo (if in formulation), and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) to ensure separation from degradants.[6] | The analyte peak should be free from interference from other components. Peak purity index > 0.995. |
| Linearity | Analyze at least five concentrations across the specified range (e.g., 50% to 150% of the target concentration).[15] | Correlation coefficient (r^2) \geq 0.999. The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[5][16] | For assay, typically 80% to 120% of the test concentration. [15] |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.[6] | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: 6 replicate sample preparations at 100% concentration. Intermediate Precision: Repeatability test performed by a different analyst on a different day/instrument.[6] | %RSD should be \leq 2.0% for both repeatability and intermediate precision. |
| LOQ / LOD | Determined by signal-to-noise ratio (S/N) of 10 for LOQ and 3 for LOD, or based on the standard deviation of the | Primarily required for impurity methods, but good practice to establish for assay methods. |

response and the slope of the calibration curve.

| | | |
|------------|--|---|
| Robustness | Deliberately vary method parameters (e.g., mobile phase pH ± 0.2 , column temperature $\pm 5^\circ\text{C}$, flow rate $\pm 10\%$) and assess the impact on the results.[3][5] | System suitability criteria must be met under all varied conditions. Results should not significantly change. |
|------------|--|---|

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly when higher sensitivity or structural confirmation of impurities is required. However, because **5-Amino-2-methylisonicotinic acid** is a non-volatile amino acid, it cannot be analyzed directly.[17] A chemical derivatization step is mandatory to increase its volatility and thermal stability.[18][19]

This is a two-step process that converts the polar functional groups into nonpolar, volatile derivatives.[17][20]

- Esterification (Carboxylic Acid Group):
 - Dry the sample completely under a stream of nitrogen.
 - Add 100 μL of 2M HCl in methanol.
 - Seal the vial and heat at 80°C for 60 minutes to form the methyl ester.[20]
 - Evaporate the reagent to dryness under nitrogen.
- Acylation (Amino Group):
 - To the dried methyl ester, add 100 μL of a mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate (1:4 v/v).[20]
 - Seal the vial and heat at 65°C for 30 minutes.
 - Evaporate the reagents to dryness.

- Reconstitute the final derivative in a GC-compatible solvent like toluene for injection.[19]

The resulting derivative can be analyzed by a standard GC-MS system, typically using an electron ionization (EI) source, which will provide a reproducible fragmentation pattern for identification and quantification.

Conclusion

The analytical control of **5-Amino-2-methylisonicotinic acid** is achievable through a combination of spectroscopic and chromatographic techniques. While spectroscopic methods are invaluable for initial identification, a validated RP-HPLC method, as detailed in this guide, represents a robust, reliable, and industry-standard approach for quantitative analysis. For applications requiring higher sensitivity or alternative selectivity, a GC-MS method with appropriate derivatization provides a powerful alternative. The successful implementation of these methods, grounded in the principles of method validation, is essential for ensuring data integrity in research, development, and quality control.[7][16]

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